![molecular formula C9H12ClN3O2S B2878638 2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 545437-13-6](/img/structure/B2878638.png)

2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

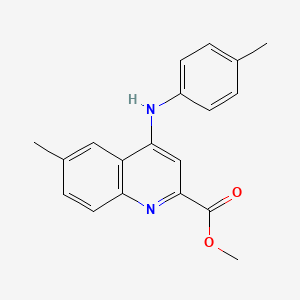

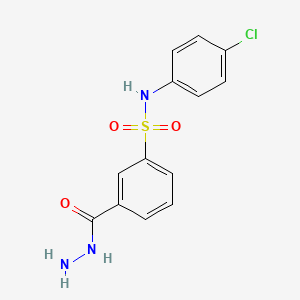

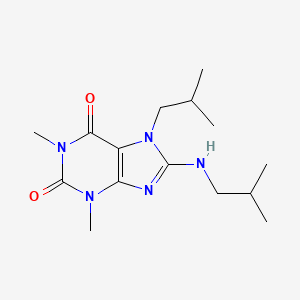

The compound “2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide” is a type of organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . The compound also contains a chloroacetyl group and an amino group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and acyl chlorides . For example, the reaction between ethanoyl chloride and ethylamine produces N-ethylethanamide and ethylammonium chloride . The synthesis of “2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide” could potentially involve similar reactions.Molecular Structure Analysis

The molecular structure of “2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide” includes a thiazole ring, a chloroacetyl group, and an amino group . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

The compound “2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide” could potentially undergo a variety of chemical reactions. For example, the amino group could react with an acyl chloride to form an amide . The chloroacetyl group could also potentially undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Development of Diagnostic Agents

Due to their unique chemical properties, thiazole derivatives can be used in the development of diagnostic agents. They can be designed to bind selectively to biological targets, aiding in the detection and diagnosis of diseases.

Each of these applications represents a significant field of research where the compound could have a profound impact. Further studies and experiments are necessary to explore these potentials fully and translate them into practical applications .

Zukünftige Richtungen

The future directions for research on “2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide” could potentially include further exploration of its synthesis, reactions, and biological activity . Additionally, the development of new synthetic pathways for 2-aminothiazole-based medical compounds could be a promising area of research .

Eigenschaften

IUPAC Name |

2-[(2-chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2S/c1-5-7(8(15)13(2)3)16-9(11-5)12-6(14)4-10/h4H2,1-3H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXQXMAUQGRMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCl)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803548 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2878556.png)

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)

![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)